molecular formula C18H16N4 B2817298 (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide CAS No. 524057-36-1

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide

Cat. No.: B2817298
CAS No.: 524057-36-1
M. Wt: 288.354
InChI Key: MBBXVRCTQGCTLI-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a naphthalen-1-ylmethyl group attached to the cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with naphthalen-1-ylmethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyanamide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethylpyrimidin-2-yl)cyanamide: Lacks the naphthalen-1-ylmethyl group, resulting in different chemical properties and applications.

    (Naphthalen-1-ylmethyl)cyanamide: Lacks the pyrimidine ring, leading to distinct reactivity and uses.

    (4,6-Dimethylpyrimidin-2-yl)(phenylmethyl)cyanamide:

Uniqueness

The uniqueness of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide lies in its combined structural features, which confer specific reactivity and potential for diverse applications. The presence of both the pyrimidine ring and the naphthalen-1-ylmethyl group allows for unique interactions with molecular targets and the formation of a wide range of derivatives.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-(naphthalen-1-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-10-14(2)21-18(20-13)22(12-19)11-16-8-5-7-15-6-3-4-9-17(15)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXVRCTQGCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC2=CC=CC3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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